4-Hydroperoxyifosfamide

Synthetic Chemistry Process Optimization Oxazaphosphorine Production

4-Hydroperoxyifosfamide (4-OOH-IF) is a pre-activated oxazaphosphorine prodrug that bypasses hepatic CYP450, providing cell-permeable intracellular delivery of isophosphoramide mustard. A superior tool for CNS oncology, platinum-resistance (3.9-fold vs. cisplatin), and hyperthermia synergy studies (TER 4.6). Eliminates chloracetaldehyde/acrolein confounding toxicity. Ideal for precise alkylation mechanism research.

Molecular Formula C7H15Cl2N2O4P
Molecular Weight 293.08 g/mol
CAS No. 39800-28-7
Cat. No. B1203742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroperoxyifosfamide
CAS39800-28-7
Synonyms4-hydroperoxyifosfamide
hydroperoxyisophosphamide
hydroperoxyisophosphamide, (cis)-isomer
hydroperoxyisophosphamide, (trans)-isome
Molecular FormulaC7H15Cl2N2O4P
Molecular Weight293.08 g/mol
Structural Identifiers
SMILESC1COP(=O)(N(C1OO)CCCl)NCCCl
InChIInChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(13)11(5-3-9)7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)
InChIKeyYGZIWEZFFBPCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroperoxyifosfamide (CAS 39800-28-7): A Pre-Activated Ifosfamide Prodrug for Targeted Research


4-Hydroperoxyifosfamide (4-OOH-IF, HOOI) is a pre-activated derivative of the alkylating agent ifosfamide (IFOS), belonging to the oxazaphosphorine class of chemotherapeutics [1]. It functions as a prodrug that bypasses the rate-limiting hepatic cytochrome P450 (CYP) activation required by its parent compound, ifosfamide, to spontaneously form the active alkylating species, isophosphoramide mustard (IPM) [2]. This compound is primarily utilized in oncology research for in vitro and in vivo models to study drug resistance, toxicity mechanisms, and the development of novel anticancer therapies, particularly for central nervous system (CNS) tumors [3].

Why 4-Hydroperoxyifosfamide Cannot Be Substituted with Ifosfamide or Other Metabolites in Experimental Systems


The critical limitation of ifosfamide (IFOS) and its major active metabolite, 4-hydroxyifosfamide (4-OH-IF), is their dependence on hepatic CYP enzymes for activation, leading to variable and unpredictable yields of the active alkylating agent, IPM, in in vitro and in vivo models [1]. This requirement also results in the systemic release of toxic byproducts like chloroacetaldehyde (CAA) and acrolein, which confound experiments with nephrotoxicity and neurotoxicity not directly related to the intended DNA alkylation [2]. Substituting with IPM directly has also failed clinically due to its own distinct limitations [3]. 4-Hydroperoxyifosfamide was developed specifically to overcome these issues by providing a stable, pre-activated source of IPM that is cell-permeable and releases the active alkylator intracellularly, thus offering a more precise and controllable tool for studying the core mechanism of oxazaphosphorine alkylation without the confounding variables of hepatic activation and systemic toxicant generation [2].

Quantitative Differentiation: Head-to-Head Data on 4-Hydroperoxyifosfamide vs. Comparators


Improved Synthesis Yield of 4-Hydroperoxyifosfamide via Direct Ozonation

The synthesis of 4-hydroperoxyifosfamide can be achieved with a more favorable yield using a direct ozonation method compared to the previously described Fenton oxidation. This direct ozonation offers a practical advantage for generating the compound for research purposes [1].

Synthetic Chemistry Process Optimization Oxazaphosphorine Production

Superior In Vivo Antileukemic Effect vs. 4-Hydroperoxycyclophosphamide and 4-Hydroperoxytrofosfamide

In an in vivo evaluation against leukemia L1210, the 4-hydroperoxy derivative of ifosfamide demonstrated a superior antitumor effect compared to the analogous 4-hydroperoxy derivatives of both cyclophosphamide and trofosfamide [1].

In Vivo Pharmacology Leukemia Models Comparative Efficacy

Reduced Cross-Resistance vs. Cisplatin Compared to 4-Hydroperoxycyclophosphamide

In human ovarian cancer cells with acquired resistance to cisplatin, 4-hydroperoxyifosfamide (4-OOH-IF) exhibited a lower degree of cross-resistance than 4-hydroperoxycyclophosphamide (4-OOH-Cy). Specifically, A2780CP2 cells were 5.4-fold resistant to cisplatin but only 3.9-fold cross-resistant to 4-OOH-IF, compared to 2.5-fold cross-resistance to 4-OOH-Cy [1].

Drug Resistance Ovarian Cancer Cisplatin

Differential In Vitro Cytotoxicity in Renal Epithelial Cells vs. Other Ifosfamide Metabolites

In a comparative in vitro study on renal epithelial cells (LLCPK1), 4-hydroperoxyifosfamide (4-OH-IF in solution) exhibited a distinct cytotoxic profile. After 48 hours of exposure, the MTT activity (a measure of cell viability) was reduced to 22.9% of control at 75 μM. This was significantly more cytotoxic than acrolein (42.0% at 75 μM) and ifosfamide (69.8% at 75 μM), but less than chloroacetaldehyde (11% at 30 μM) [1].

Nephrotoxicity In Vitro Toxicology Renal Cell Culture

Superior Thermal Enhancement Ratio (TER) vs. Glucose Isophosphoramide Mustard

In OVCAR-3 ovarian cancer cells, the combination of 4-hydroperoxyifosfamide (D-18851) with hyperthermia (41.8°C) resulted in a significantly higher thermal enhancement ratio (TER) than that observed for glucose isophosphoramide mustard (D-19575), another pre-activated ifosfamide derivative. The TER for 4-OOH-IF was 4.6, compared to 3.2 for D-19575 at the same temperature [1].

Hyperthermia Combination Therapy Ovarian Cancer

Preclinical Absence of CNS and Renal Toxicity in Toxicology Studies

In a preclinical toxicology assessment, 4-hydroperoxyifosfamide (HOOI) was found to be free of the characteristic neurotoxic and nephrotoxic side effects associated with its parent drug, ifosfamide (IFOS). Unlike IFOS, no convulsions, neuropathies, or renal dysfunction were observed in treated mice and dogs, and the compound was not associated with cystitis or renal tubular necrosis [1].

Preclinical Toxicology Safety Profile In Vivo Models

Recommended Research Applications for 4-Hydroperoxyifosfamide Based on Evidence-Based Differentiation


Investigating Cisplatin-Resistant Ovarian Cancer

Based on the quantitative finding that 4-hydroperoxyifosfamide (4-OOH-IF) exhibits only 3.9-fold cross-resistance in cisplatin-resistant A2780CP2 ovarian cancer cells, compared to a 5.4-fold primary resistance to cisplatin [1], this compound is a superior choice for in vitro studies designed to understand and overcome platinum-based drug resistance in this specific cancer type. Its use can help elucidate mechanisms of resistance that are circumvented by this particular oxazaphosphorine.

Mechanistic Studies of Ifosfamide-Induced Nephrotoxicity

The well-defined, differential cytotoxicity of 4-hydroperoxyifosfamide (22.9% MTT activity at 75 μM) versus other ifosfamide metabolites like chloroacetaldehyde and acrolein in renal cell cultures [2] makes it an essential tool for dissecting the specific molecular pathways of ifosfamide-related kidney injury. It allows researchers to study the toxicity contributed by the 'activated' form of the drug in isolation from other confounding metabolites.

Evaluating Hyperthermia-Chemotherapy Combinations in Ovarian Cancer Models

Due to its demonstrably superior thermal enhancement ratio (TER of 4.6 at 41.8°C) in OVCAR-3 ovarian cancer cells when compared to the related analog D-19575 (TER of 3.2) [3], 4-hydroperoxyifosfamide is the preferred agent for research exploring the synergy between alkylating agents and hyperthermia. This high level of enhancement supports its use in developing and optimizing thermochemotherapy protocols for preclinical testing.

Research on Alkylating Agents for CNS Malignancies

The compound's reported ability to penetrate the blood-brain barrier (BBB) [4], combined with its superior antitumor effect in a leukemia model compared to its cyclophosphamide analog [5] and a favorable preclinical CNS toxicity profile [6], positions 4-hydroperoxyifosfamide as a highly relevant chemical probe for studying the pharmacology and efficacy of CNS-penetrant alkylating agents. It is particularly valuable for research into primary and metastatic brain tumors where ifosfamide's utility is limited by its activation requirements and toxicity.

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